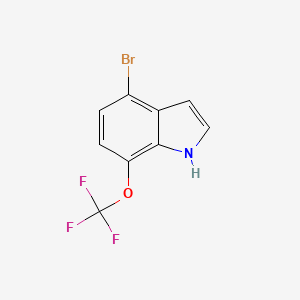![molecular formula C11H7ClN2O2 B1407627 4-Cloro-6-metoxi[1]benzofuro[3,2-d]pirimidina CAS No. 893554-95-5](/img/structure/B1407627.png)
4-Cloro-6-metoxi[1]benzofuro[3,2-d]pirimidina
Descripción general
Descripción
4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines has been described in numerous methods . An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
Pyrimidines are well known for their presence in biological systems as components of the nucleic acid bases cytosine, thymine, and uracil, as well as the vitamin thiamine . They also find a plethora of uses as pharmaceuticals .Chemical Reactions Analysis
Pyrimidines exert their pharmacological potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Aplicaciones Científicas De Investigación
Agentes Antimicrobianos
El núcleo benzofurano de 4-Cloro-6-metoxi1benzofuro[3,2-d]pirimidina es reconocido por su potencial en la terapia antimicrobiana. El benzofurano y sus derivados, incluido este compuesto, se están explorando por su eficacia contra microbios resistentes. La estructura única de los derivados del benzofurano los hace adecuados para el desarrollo de nuevos fármacos, particularmente como agentes antimicrobianos .
Actividad Anticancerígena
Los derivados de pirimidina son conocidos por sus propiedades anticancerígenas. El andamiaje de 4-Cloro-6-metoxi1benzofuro[3,2-d]pirimidina se está estudiando por su potencial para inhibir el crecimiento de células cancerosas e inducir la apoptosis en varias líneas celulares cancerosas. Este compuesto podría ser parte de nuevas estrategias terapéuticas dirigidas a tipos específicos de cáncer .
Descubrimiento de Fármacos
La diversidad estructural de los derivados de pirimidina, incluida la 4-Cloro-6-metoxi1benzofuro[3,2-d]pirimidina, permite una amplia gama de actividades biológicas. Esto la convierte en un andamiaje privilegiado en el descubrimiento de fármacos, con el potencial para el desarrollo de nuevos medicamentos en varios campos terapéuticos .
Química Computacional
La teoría del funcional de la densidad (DFT) se utiliza para predecir las propiedades de los compuestos orgánicos, incluida la 4-Cloro-6-metoxi1benzofuro[3,2-d]pirimidina. Los espectros DFT-RMN pueden proporcionar información sobre la estructura electrónica y la reactividad de este compuesto, lo que ayuda en el diseño de nuevos fármacos y materiales .
Aplicaciones Antifúngicas
Los derivados del benzofurano también se están investigando por sus propiedades antifúngicas. El compuesto 4-Cloro-6-metoxi1benzofuro[3,2-d]pirimidina podría conducir al desarrollo de nuevos agentes antifúngicos que aborden el creciente problema de la resistencia a los hongos.
Investigación Antiparasitaria
La investigación sobre las aplicaciones antiparasitarias de los derivados de pirimidina está en curso. La 4-Cloro-6-metoxi1benzofuro[3,2-d]pirimidina puede contribuir al descubrimiento de nuevos tratamientos para infecciones parasitarias, que siguen siendo un problema de salud global significativo.
Estas aplicaciones resaltan la versatilidad y el potencial de la 4-Cloro-6-metoxi1benzofuro[3,2-d]pirimidina en la investigación científica y el desarrollo de fármacos. Su diversa gama de actividades en diferentes campos de estudio subraya su importancia como un compuesto de interés para futuros avances terapéuticos.
Mecanismo De Acción
Target of Action
The primary targets of 4-Chloro-6-methoxy1Similar compounds such as pyrido[2,3-d]pyrimidines have been found to target various kinases including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors . These targets play crucial roles in cell signaling pathways, influencing cell growth, proliferation, and survival.
Mode of Action
The exact mode of action of 4-Chloro-6-methoxy1Similar compounds have been shown to inhibit their targets by binding to their active sites, thereby preventing their normal function . This interaction can lead to changes in cell signaling pathways, potentially leading to cell cycle arrest or apoptosis.
Biochemical Pathways
The specific biochemical pathways affected by 4-Chloro-6-methoxy1Compounds with similar structures have been found to affect various signaling pathways associated with their targets . These pathways can include the PI3K/AKT/mTOR pathway, the MAPK pathway, and others involved in cell growth, proliferation, and survival.
Pharmacokinetics
The pharmacokinetic properties of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine, including its absorption, distribution, metabolism, and excretion (ADME), are not clearly defined in the available literature. These properties would be crucial in determining the compound’s bioavailability and overall effectiveness as a therapeutic agent.
Result of Action
The specific molecular and cellular effects of 4-Chloro-6-methoxy1Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells . These effects are likely the result of the compound’s interaction with its targets and the subsequent disruption of cell signaling pathways.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Chloro-6-methoxy1
Direcciones Futuras
Pyrimidines have received much interest due to their diverse biological potential . The present review sheds light on the anticancer significance of some privileged pyrimidine and fused pyrimidine derivatives via selective inhibition of protein kinases . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .
Análisis Bioquímico
Biochemical Properties
4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine can modulate cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound interacts with proteins involved in DNA replication and repair, further influencing cellular functions.
Cellular Effects
The effects of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, thereby inhibiting cell proliferation. It affects cell signaling pathways, particularly those involving tyrosine kinases, leading to altered gene expression and cellular metabolism. In normal cells, 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine can modulate immune responses and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Molecular Mechanism
At the molecular level, 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine exerts its effects through several mechanisms. It binds to the active site of tyrosine kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and induction of apoptosis. Additionally, 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine can interfere with DNA replication and repair processes by binding to specific proteins involved in these pathways, resulting in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The effects on normal cells appear to be less pronounced, suggesting a degree of selectivity in its action.
Dosage Effects in Animal Models
The effects of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites are then excreted through the kidneys. The interaction of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body.
Transport and Distribution
Within cells and tissues, 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its biological effects. The localization and accumulation of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine within cells are crucial for its activity and function.
Subcellular Localization
The subcellular localization of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine plays a significant role in its activity and function. This compound has been found to localize primarily in the nucleus and mitochondria, where it interacts with specific proteins and enzymes. The targeting signals and post-translational modifications of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine direct it to these compartments, allowing it to modulate cellular processes such as DNA replication, repair, and apoptosis.
Propiedades
IUPAC Name |
4-chloro-6-methoxy-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c1-15-7-4-2-3-6-8-10(16-9(6)7)11(12)14-5-13-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTMZWBUNGGDST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


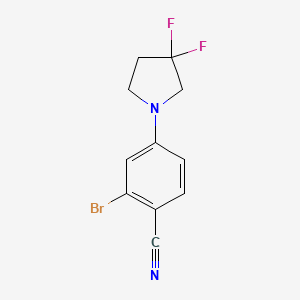
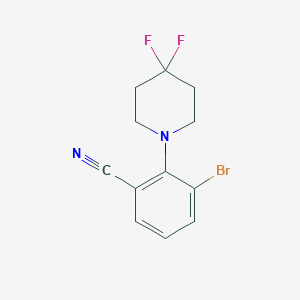
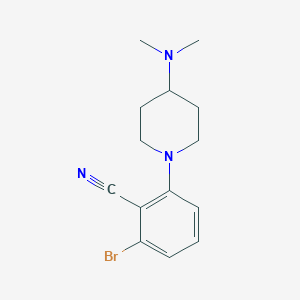
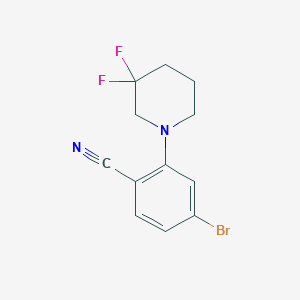
![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B1407550.png)

![Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1407552.png)

![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride](/img/structure/B1407556.png)

